molecular formula C15H15N3O4S3 B2522865 methyl 3-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034599-71-6

methyl 3-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2522865
CAS No.: 2034599-71-6
M. Wt: 397.48
InChI Key: NPBJNJGGEQTONZ-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core substituted at position 3 with a sulfamoyl group. The sulfamoyl moiety is further modified by a branched ethyl chain bearing both a 1H-pyrazol-1-yl and a thiophen-2-yl substituent.

The methyl ester at the thiophene-2-carboxylate position enhances lipophilicity, which may improve membrane permeability compared to free carboxylic acids. The pyrazole and thiophene rings contribute to π-π stacking interactions, while the sulfamoyl group is a known pharmacophore in sulfonamide drugs, suggesting possible biological targeting .

Properties

IUPAC Name

methyl 3-[(2-pyrazol-1-yl-2-thiophen-2-ylethyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S3/c1-22-15(19)14-13(5-9-24-14)25(20,21)17-10-11(12-4-2-8-23-12)18-7-3-6-16-18/h2-9,11,17H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBJNJGGEQTONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC=CS2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound C₁₄H₁₄N₃O₄S₃ 415.43 Thiophen-2-yl, pyrazole Not reported -
Methyl 3-(N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate C₁₂H₁₂F₃N₃O₄S₂ 383.4 Trifluoromethyl pyrazole Not reported
1-[(2,4-Dichlorophenyl)methyl]-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide (19) C₁₆H₁₄Cl₂N₄O₃S₂ 453.34 Dichlorophenyl, carboxamide Antibacterial
Example 62 (Chromenone-pyrazole-thiophene hybrid) C₂₈H₂₀F₂N₄O₄S 560.2 Fluorine, chromenone, pyrazolopyrimidine Anticancer (patent)
Key Observations:
  • The dichlorophenyl substituent in Compound 19 introduces hydrophobic interactions, likely improving binding to bacterial targets but increasing molecular weight (453.34 vs. 415.43) . The chromenone-pyrazolopyrimidine system in Example 62 demonstrates how fused aromatic systems expand π-π interactions, though at the cost of synthetic complexity .
  • Molecular Weight and Solubility :
    The target compound (415.43 Da) is intermediate in size compared to analogs, suggesting balanced solubility and permeability. The trifluoromethyl analog (383.4 Da) may exhibit higher lipophilicity (logP), while Example 62 (560.2 Da) could face challenges in bioavailability.

Key Observations:
  • Synthetic Complexity : The target compound’s synthesis likely involves multi-step reactions, including sulfamoylation and pyrazole-thiophene coupling. Similar compounds (e.g., Example 62) employ palladium-catalyzed cross-coupling, suggesting compatibility with modern catalytic methods .
  • Yield Challenges : Compound 19 and Example 62 show moderate yields (~40–46%), typical for multi-component reactions. The target compound’s yield remains unverified but may align with these benchmarks.

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